Apleway is not a widely recognized chemical compound in the scientific literature. It may refer to a specific product or a brand name rather than a distinct chemical entity. Without specific chemical details or context, it is challenging to provide an accurate classification or source for "apleway." If it is a proprietary compound or a lesser-known substance, additional context would be necessary to provide a comprehensive overview.
In general, the synthesis of organic compounds can involve various methods, including:
The specific synthesis method for "apleway" would depend on its chemical structure and desired properties. Common techniques include:
Without specific data on "apleway," it is impossible to provide its molecular structure. Generally, the molecular structure of a compound can be represented using:
Key data points typically include:
Chemical reactions involving any compound can include:
The specifics of reactions would depend on the functional groups present in "apleway" and its reactivity patterns.
The mechanism of action describes how a compound interacts at the molecular level, often involving:
Understanding the mechanism typically requires experimental data, such as:
Common physical properties include:
Chemical properties may involve:
Relevant data can be gathered from experimental studies or literature reviews.
If "apleway" were a recognized compound, potential applications could include:
The molecular foundation for Apleway (tofogliflozin) originates from the systematic exploitation of renal glucose transport mechanisms. Early investigations into sodium-glucose cotransporter proteins identified SGLT2 as the predominant mediator of renal glucose reabsorption, responsible for approximately 90% of glucose reclaimed from glomerular filtrate in the proximal tubule's S1/S2 segments [1] [5]. This physiological insight emerged from studies of familial renal glycosuria (FRG), a benign condition caused by SLC5A2 gene mutations encoding SGLT2, which demonstrated that selective inhibition could induce glucosuria without severe metabolic consequences [5] [8].
Phlorizin, isolated from apple tree bark in 1835, served as the prototypical SGLT inhibitor but exhibited poor oral bioavailability and non-selective inhibition of both SGLT1 (intestinal) and SGLT2 (renal) transporters, causing unacceptable gastrointestinal toxicity [2] [5] [8]. Modern medicinal chemistry efforts focused on developing C-aryl glucoside derivatives with enhanced selectivity and pharmacokinetic profiles. Tofogliflozin emerged from rigorous structure-activity relationship studies optimizing the aglycone moiety to achieve 2,900-fold selectivity for SGLT2 over SGLT1 – the highest selectivity ratio among early clinical candidates [7] [8]. This minimized potential intestinal SGLT1-mediated glucose malabsorption adverse effects while maximizing renal glucose excretion.
Table 1: Selectivity Profile of SGLT2 Inhibitors
Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT1/SGLT2) |
---|---|---|---|
Tofogliflozin | 2.9 | 8,400 | 2,900 |
Canagliflozin | 2.7 | 780 | 290 |
Dapagliflozin | 1.1 | 670 | 610 |
Empagliflozin | 1.8 | 2,000 | 1,100 |
Luseogliflozin | 2.3 | 370 | 160 |
The patent landscape protecting tofogliflozin (WO2008136455, US11312740B2) discloses scalable synthetic routes addressing challenges in stereoselective C-glycoside bond formation [9]. Key innovations included:
Tofogliflozin's development trajectory reflects incremental refinements in SGLT2 inhibitor design targeting metabolic efficacy and physicochemical properties. Preclinical studies (2008–2012) established its potent pharmacodynamic effects: dose-dependent urinary glucose excretion (maximal at 20 mg/day) and HbA₁c reduction (Δ -1.02% at 24 weeks) accompanied by weight loss (Δ -2.9 kg) and systolic blood pressure reduction (Δ -2.1 mmHg) in type 2 diabetes models [3] [7]. Its short plasma half-life (5–6 hours) and rapid renal clearance were engineered to mitigate nocturnal hypoglycemia risk – a differentiation from longer-acting analogs [7] [10].
Phase III trials in Japanese populations (2012–2014) demonstrated significant HbA₁c reductions (-0.70% to -1.17% vs placebo) and lipid modulation: increased high-density lipoprotein cholesterol (+3.6 mg/dL) and decreased triglycerides (-16.3%) [3] [7]. These outcomes supported Japan's Pharmaceutical and Medical Devices Agency (PMDA) approval in March 2014 under the brand names Apleway (Sanofi K.K.) and Deberza (Kowa Pharmaceuticals) for type 2 diabetes [3].
Post-approval clinical research expanded its therapeutic characterization:
Table 2: Key Clinical Outcomes from UTOPIA Extension Study (104 Weeks)
Parameter | Tofogliflozin Group (Δ) | Conventional Group (Δ) | Intergroup Difference (95% CI) | p-value |
---|---|---|---|---|
Mean IMT-CCA (mm) | -0.067 ± 0.009 | -0.080 ± 0.009 | 0.013 (-0.012 to 0.037) | 0.32 |
baPWV (cm/s) | -17.5 ± 221.3 | 82.7 ± 210.3 | -100.2 (-182.8 to -17.5) | 0.018 |
HbA₁c (%) | -0.5 ± 0.1 | -0.1 ± 0.1 | -0.4 (-0.6 to -0.2) | <0.001 |
Body Mass Index (kg/m²) | -1.0 ± 0.1 | -0.1 ± 0.1 | -0.9 (-1.1 to -0.7) | <0.001 |
HDL Cholesterol (mg/dL) | +3.8 ± 0.7 | +1.3 ± 0.7 | +2.5 (+0.7 to +4.3) | 0.007 |
Tofogliflozin received initial PMDA approval in March 2014 based on a robust dossier of phase I-III clinical data demonstrating efficacy in glycemic control and an acceptable safety profile in Japanese populations [3] [4]. This authorization occurred within Japan's accelerated review framework for novel molecular entities addressing unmet therapeutic needs, positioning it as the fifth SGLT2 inhibitor approved domestically after ipragliflozin, dapagliflozin, luseogliflozin, and canagliflozin [3].
A critical regulatory requirement at launch was All-Case Surveillance (ACS), a comprehensive post-marketing monitoring system mandating real-world safety data collection from all treated patients for six years [4]. This was initially applied irrespective of existing global safety databases, often extending drug lag for Japan. However, evolving regulatory science recognized limitations of this blanket approach.
In July 2024, Japan's Ministry of Health, Labour and Welfare (MHLW) revised ACS requirements through "Partial Amendments to the Q&A on All-Case Surveillance" [4]. Key modifications include:1. Exemption Criteria: ACS is no longer mandated if either condition is met:- Sufficient international safety data exist without ethnic differences.- Similar drugs with identical mechanisms exhibit established safety profiles [4].2. Evidence-Based Justification: Sponsors must submit epidemiological data or literature reviews substantiating safety consistency across populations [4].3. Risk-Proportionate Monitoring: Enhanced focus on targeted post-marketing studies for identified risks (e.g., volume depletion, ketoacidosis) replaces uniform ACS [1] [4].
These reforms originated from April 2024 recommendations by the "Study Group on Pharmaceutical Regulations to Strengthen Drug Development and Ensure Stable Supply," aiming to harmonize Japanese pharmacovigilance with international standards while accelerating patient access [4]. Tofogliflozin's well-characterized safety profile from global SGLT2 inhibitor experience positioned it to benefit from these streamlined frameworks.
Table 3: Milestones in Tofogliflozin's Regulatory Pathway in Japan
Timeline | Regulatory Phase | Key Events & Decisions | Governing Policy Framework |
---|---|---|---|
2007–2011 | Preclinical Development | Chugai licenses tofogliflozin to Roche; rights returned in 2011 | JPMA R&D Guidelines |
2012–2014 | Clinical Trials & Review | Phase III completion; Priority Review designation | PMDA Sakigake Fast-Track System |
March 2014 | Initial Approval | Marketing authorization for type 2 diabetes | Pharmaceuticals and Medical Devices Act |
2014–2020 | Post-Marketing Surveillance | All-Case Surveillance (ACS) data collection | MHLW Good Vigilance Practice (GVP) Ordinance |
July 2024 | Regulatory Reform | ACS exemption eligibility for established drug classes | Revised MHLW ACS Q&A Guidelines |
Post-marketing surveillance continues through the Japanese Adverse Drug Event Reporting Database (JADER), with manufacturers submitting periodic safety updates integrating real-world evidence. The 2024 regulatory revisions specifically facilitate tofogliflozin's lifecycle management by allowing reliance on class-wide SGLT2 inhibitor safety data, reducing redundant monitoring while maintaining pharmacovigilance integrity [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7